Cladospolide B

Description

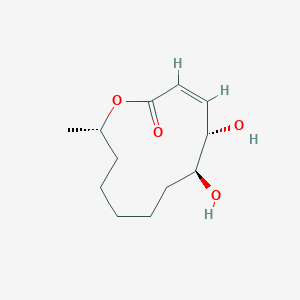

structure in first source

Propriétés

Numéro CAS |

96443-55-9 |

|---|---|

Formule moléculaire |

C12H20O4 |

Poids moléculaire |

228.28 g/mol |

Nom IUPAC |

(3Z,5S,6S,12S)-5,6-dihydroxy-12-methyl-1-oxacyclododec-3-en-2-one |

InChI |

InChI=1S/C12H20O4/c1-9-5-3-2-4-6-10(13)11(14)7-8-12(15)16-9/h7-11,13-14H,2-6H2,1H3/b8-7-/t9-,10-,11-/m0/s1 |

Clé InChI |

PLHJPQNLCWFPFY-VQPFVQDKSA-N |

SMILES isomérique |

C[C@H]1CCCCC[C@@H]([C@H](/C=C\C(=O)O1)O)O |

SMILES canonique |

CC1CCCCCC(C(C=CC(=O)O1)O)O |

Synonymes |

cladospolide B |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Isolation and Structure Elucidation of Cladospolide B

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the methodologies for the isolation, purification, and complete structure elucidation of Cladospolide B, a 12-membered macrolide produced by various fungal species of the genus Cladosporium. This document consolidates data from multiple studies to offer detailed experimental protocols, comprehensive data tables, and logical workflow diagrams to guide research and development efforts.

Isolation of this compound

This compound is a secondary metabolite isolated from fungal cultures.[1][2] The general workflow involves fermentation of the producing organism, extraction of the culture broth and mycelia, followed by a multi-step chromatographic purification process to yield the pure compound.

Producing Organism and Fermentation

This compound has been successfully isolated from endophytic fungi such as Cladosporium cladosporioides and Cladosporium tenuissimum.[1][2] The following is a representative protocol for fungal fermentation.

Experimental Protocol: Fungal Fermentation

-

Strain Activation: The fungal strain (e.g., Cladosporium cladosporioides) is cultured on Potato Dextrose Agar (PDA) plates at 25-28°C for 5-7 days.

-

Seed Culture: Agar plugs from the PDA plate are used to inoculate a seed medium (e.g., Potato Dextrose Broth, PDB) in flasks. The seed culture is incubated at 25-28°C on a rotary shaker (e.g., 150-180 rpm) for 3-5 days.

-

Large-Scale Fermentation: The seed culture is then used to inoculate a large-scale liquid fermentation medium (e.g., PDB or a custom production medium). Fermentation is carried out in flasks or a bioreactor under controlled conditions (25-28°C, 150-180 rpm) for 14-21 days.

Extraction and Chromatographic Purification

Following fermentation, the culture broth is separated from the mycelia. Both are typically extracted to maximize the recovery of metabolites. The crude extract is then subjected to a series of chromatographic steps.

Experimental Protocol: Extraction and Purification

-

Extraction:

-

The culture filtrate is repeatedly partitioned with an organic solvent of medium polarity, typically ethyl acetate (EtOAc).

-

The mycelia are macerated and extracted with a polar solvent like methanol (MeOH) or acetone, followed by partitioning the concentrated extract between water and EtOAc.

-

The organic layers from both extractions are combined and evaporated to dryness in vacuo to yield the crude extract.

-

-

Silica Gel Column Chromatography:

-

The crude extract is adsorbed onto a small amount of silica gel and dry-loaded onto a silica gel column.

-

The column is eluted with a step gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., Hexane-EtOAc gradients from 9:1 to 1:1), followed by EtOAc-MeOH gradients.

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to pool those containing this compound.

-

-

Size-Exclusion Chromatography:

-

Fractions enriched with this compound are further purified using a Sephadex LH-20 column.

-

The column is typically eluted with methanol (MeOH) to separate compounds based on their molecular size and polarity.

-

-

Semi-Preparative High-Performance Liquid Chromatography (HPLC):

-

Final purification is achieved using semi-preparative reverse-phase HPLC.

-

Column: C18 column (e.g., 10 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (ACN) in water is commonly used (e.g., 30% ACN to 70% ACN over 30 minutes).

-

Flow Rate: 2-4 mL/min.

-

Detection: UV detection at wavelengths such as 210 nm or 254 nm.

-

The peak corresponding to this compound is collected and the solvent is evaporated to yield the pure compound.

-

Structure Elucidation of this compound

The chemical structure of this compound was determined through a combination of spectroscopic techniques, including Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical and Spectroscopic Data

The identity and purity of the isolated compound are confirmed by its physicochemical properties and spectroscopic data.

| Property | Data |

| Molecular Formula | C₁₂H₂₀O₄ |

| Molecular Weight | 228.28 g/mol [1] |

| Appearance | Colorless oil or amorphous powder |

| Optical Rotation | Varies depending on the specific stereoisomer isolated |

| HRESIMS | m/z [M+Na]⁺ consistent with the calculated value for C₁₂H₂₀O₄Na |

| UV λmax (MeOH) | Typically around 205-260 nm, characteristic of an α,β-unsaturated lactone |

| IR (KBr) νmax | ~3400 cm⁻¹ (O-H), ~1720 cm⁻¹ (C=O, ester), ~1610 cm⁻¹ (C=C) |

Table 1: Physicochemical properties of this compound.

NMR Spectroscopic Data

1D and 2D NMR experiments are crucial for elucidating the planar structure of this compound. The data below is representative for a this compound isomer, recorded in CD₃OD.[3]

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |

| 2 | 167.8 | - |

| 3 | 124.5 | 5.95 (d, J = 11.5) |

| 4 | 148.2 | 7.21 (dd, J = 11.5, 8.5) |

| 5 | 72.9 | 4.40 (dd, J = 8.5, 2.5) |

| 6 | 75.1 | 3.85 (ddd, J = 9.5, 5.0, 2.5) |

| 7 | 35.4 | 1.65 (m), 1.55 (m) |

| 8 | 25.8 | 1.50 (m) |

| 9 | 26.1 | 1.45 (m) |

| 10 | 36.7 | 1.75 (m), 1.60 (m) |

| 11 | 78.9 | 5.10 (m) |

| 12 | 21.5 | 1.25 (d, J = 6.5) |

Table 2: ¹H and ¹³C NMR data for a this compound isomer.

Determination of Planar Structure and Stereochemistry

The final structure is assembled by interpreting data from various 2D NMR experiments and confirmed using stereochemical analysis methods.

Experimental Protocol: Structure Elucidation

-

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and establish the molecular formula.

-

1D NMR Analysis:

-

The ¹H NMR spectrum provides information on the number and type of protons (olefinic, oxymethine, methylene, methyl).

-

The ¹³C NMR spectrum, often aided by DEPT experiments, reveals the number of carbons and distinguishes between methyl, methylene, methine, and quaternary carbons, including a characteristic ester carbonyl signal (~167 ppm).

-

-

2D NMR Analysis:

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the tracing of spin systems (e.g., from H-3 through H-12).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting the different spin systems and confirming the placement of quaternary carbons and the ester linkage.

-

-

Determination of Stereochemistry:

-

Relative Configuration: The relative stereochemistry of the hydroxyl groups and the methyl group is often determined using NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which show spatial proximity between protons, and by analyzing the coupling constants (J-values) in the ¹H NMR spectrum.

-

Absolute Configuration: The absolute configuration is more challenging and is typically determined by methods such as the modified Mosher's ester analysis, comparison of optical rotation values with known synthetic standards, or single-crystal X-ray diffraction if a suitable crystal can be obtained.[4]

-

References

Cladospolide B from Cladosporium sp.: A Technical Guide for Drug Discovery

Abstract

The fungal genus Cladosporium is a well-established source of structurally diverse and biologically active secondary metabolites.[1][2] Among these compounds, Cladospolide B, a 12-membered macrolide, has garnered interest for its range of bioactivities. This technical guide provides an in-depth overview of this compound produced by Cladosporium sp., consolidating information on its biosynthesis, biological effects, and relevant experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel therapeutic agents from natural sources.

Introduction to Cladosporium sp.

The genus Cladosporium is one of the largest and most ubiquitous groups of dematiaceous hyphomycetes, belonging to the Ascomycota phylum.[3][4] These fungi are found in a vast array of terrestrial and marine environments, where they exist as saprophytes or establish symbiotic relationships with plants and animals.[1][2] Species like Cladosporium cladosporioides are cosmopolitan, commonly isolated from soil, decaying plant matter, textiles, and indoor environments.[5][6] The ecological adaptability of Cladosporium is notable; they are often xerophilic (tolerant of dry conditions) and psychrophilic (capable of growth at low temperatures).[5][6] This adaptability is supported by their production of a wide array of secondary metabolites, which have been investigated for various applications, including as potential biostimulants in agriculture and as sources for novel pharmaceuticals.[2]

This compound is a polyketide metabolite belonging to the macrolide family, specifically characterized by a 12-membered lactone ring.[4][7] It has been isolated from various Cladosporium species, including endophytic strains, and is often found alongside analogues such as Cladospolide A and D.[4][8]

Biosynthesis of this compound

This compound is a polyketide, a class of natural products synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). Macrolides like this compound are typically synthesized by Type I PKSs.[9] These enzymes function in a modular fashion, catalyzing the sequential condensation of small carboxylic acid units, such as acetyl-CoA (starter unit) and malonyl-CoA or methylmalonyl-CoA (extender units), to build the polyketide chain.[10]

While the exact biosynthetic gene cluster for this compound has not been fully elucidated, a plausible pathway can be proposed based on related 12-membered macrolides isolated from Cladosporium sp.. The synthesis likely begins with a starter unit and involves multiple rounds of condensation and reductive processing (ketoreduction, dehydration, and enoylreduction) before the final polyketide chain is released and cyclized into the characteristic 12-membered lactone ring by a thioesterase (TE) domain.[4]

Experimental Protocols

Detailed methodologies are critical for the reproducible study of natural products. The following protocols are synthesized from published literature for the production and isolation of metabolites from Cladosporium sp..[7]

Fungal Cultivation and Fermentation

-

Strain Maintenance : Maintain Cladosporium sp. isolates on Potato Dextrose Agar (PDA) medium at 28°C.[7]

-

Seed Culture : Inoculate the fungus into Potato Dextrose Broth (PDB; 200.0 g/L potato, 20.0 g/L glucose in deionized water).[7]

-

Incubation : Incubate the seed culture at 28°C on a rotary shaker at 150 rpm for 72 hours.[7]

-

Scale-Up Fermentation : Transfer the seed broth (e.g., 5 mL) into 1000 mL Erlenmeyer flasks, each containing a solid rice medium (e.g., 80.0 g rice and 120.0 mL water).[7]

-

Static Incubation : Incubate the production flasks under static conditions at room temperature for an extended period (e.g., 60 days) to allow for sufficient metabolite production.[7]

Extraction and Fractionation

-

Solvent Extraction : Extract the fermented rice cultures exhaustively with ethyl acetate (EtOAc) three times. Combine the EtOAc solutions and evaporate the solvent under reduced pressure to yield a crude extract.[7]

-

Liquid-Liquid Partitioning : Dissolve the crude extract in 90% methanol (MeOH) and perform a liquid-liquid extraction against petroleum ether three times to remove nonpolar constituents like lipids.[7]

-

Crude Methanol Extract : Evaporate the solvent from the resulting methanol phase under reduced pressure to obtain the crude methanol extract containing this compound.[7]

Purification of this compound

-

Vacuum Liquid Chromatography (VLC) : Subject the crude methanol extract to VLC on a silica gel column. Elute with a gradient system of petroleum ether-CH₂Cl₂ followed by CH₂Cl₂-MeOH to generate multiple primary fractions.[7]

-

Reversed-Phase Chromatography : Fractionate the target VLC fraction (identified by TLC or other methods) on a reversed-phase C18 silica gel column using a gradient of MeOH-water.[7]

-

Size-Exclusion Chromatography : Further purify the active fractions from the C18 column using a Sephadex LH-20 column with methanol as the eluent.[7]

-

High-Performance Liquid Chromatography (HPLC) : Achieve final purification of this compound using preparative or semi-preparative HPLC, often on a C18 or PFP (pentafluorophenyl) column with an appropriate mobile phase (e.g., MeOH-water).[7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. The Genus Cladosporium: A Rich Source of Diverse and Bioactive Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-antibiotic 12-membered macrolides: design, synthesis and biological evaluation in a cigarette-smoking model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Genus Cladosporium: A Prospective Producer of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rhynchophylline attenuates LPS-induced pro-inflammatory responses through down-regulation of MAPK/NF-κB signaling pathways in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel 12-membered ring non-antibiotic macrolide EM982 attenuates cytokine production by inhibiting IKKβ and IκBα phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cladospolide D, a new 12-membered macrolide antibiotic produced by Cladosporium sp. FT-0012 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms [frontiersin.org]

Unraveling the Antifungal Properties of Cladospolide B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cladospolide B, a 12-membered macrolide produced by various fungi of the genus Cladosporium, has demonstrated antifungal and antibacterial activities. While its potential as an antimicrobial agent is recognized, the specific molecular mechanisms underlying its antifungal action remain largely uncharacterized. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its antifungal activity. It summarizes the available quantitative data, details relevant experimental protocols for its investigation, and uses visualizations to illustrate general principles of antifungal action and drug discovery workflows. This document serves as a foundational resource for researchers aiming to elucidate the precise mechanism of action of this compound and to explore its therapeutic potential.

Introduction to this compound

This compound is a polyketide, specifically a 12-membered macrolide, that has been isolated from several fungal species, including Cladosporium cladosporioides and Lambertella brunneola.[1] Like other secondary metabolites produced by Cladosporium species, it is part of a diverse group of compounds with a range of biological activities.[2] While research has touched upon its antibacterial and plant growth-regulating properties, its potential as an antifungal agent is of significant interest to the scientific community. Understanding its mechanism of action is a critical step in evaluating its suitability for further development as a therapeutic or agrochemical agent.

Quantitative Antifungal Activity of this compound and Related Compounds

Quantitative data on the antifungal activity of this compound is limited. The available information, along with data for the related compound Cladospolide D, is summarized below. These values provide a baseline for understanding the potency and spectrum of activity.

| Compound | Fungal Species | Activity Metric | Value | Reference |

| This compound | Helminthosporium oryzae | IC50 | 1 - 5 mg/mL | [1] |

| Cladospolide D | Pyricularia oryzae | IC50 | 0.15 µg/mL | [3][4] |

| Cladospolide D | Mucor racemosus | IC50 | 29 µg/mL | [3][4] |

Investigating the Mechanism of Action: Key Experimental Protocols

The precise mechanism of action of this compound is yet to be elucidated. The following are detailed protocols for key experiments that are fundamental to characterizing the antifungal properties of a novel compound like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of antifungal agents.[1][5][6]

Protocol: Broth Microdilution Assay

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar medium.

-

Prepare a spore or yeast suspension in sterile saline or RPMI-1640 medium.

-

Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer or hemocytometer.

-

Dilute the standardized suspension to the final inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL) in the test medium.

-

-

Preparation of Microdilution Plates:

-

Use sterile 96-well microtiter plates.

-

Prepare serial two-fold dilutions of this compound in RPMI-1640 medium (or another suitable broth) directly in the plate. The final volume in each well should be 100 µL.

-

Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).

-

-

Inoculation and Incubation:

-

Add 100 µL of the final fungal inoculum to each well (except the sterility control).

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species.

-

-

Reading the MIC:

Assessment of Fungal Cell Membrane Integrity

Damage to the fungal cell membrane is a common mechanism of action for antifungal drugs. Assays to evaluate membrane integrity typically measure the leakage of intracellular components.

Protocol: Electrolyte Leakage Assay

-

Fungal Culture Preparation:

-

Grow the fungus in a suitable liquid medium to obtain a sufficient mass of mycelia or yeast cells.

-

Harvest the fungal biomass by filtration or centrifugation and wash with sterile deionized water.

-

-

Treatment with this compound:

-

Resuspend the washed fungal biomass in deionized water to a specific density.

-

Add this compound at various concentrations (e.g., MIC, 2x MIC) to the fungal suspension.

-

Include a negative control (no compound) and a positive control (e.g., a known membrane-disrupting agent or heat-killed cells).

-

-

Measurement of Electrolyte Leakage:

Detection of Apoptosis-Like Programmed Cell Death

Some antifungal compounds induce apoptosis, or programmed cell death, in fungal cells. Various methods can be employed to detect the hallmarks of apoptosis.[9][10][11]

Protocol: TUNEL Assay for DNA Fragmentation

-

Fungal Cell Preparation and Treatment:

-

Grow fungal cells in liquid culture and treat with this compound at the desired concentrations for a specified time.

-

Harvest and fix the cells (e.g., with formaldehyde).

-

-

Cell Wall Permeabilization:

-

Treat the fixed cells with cell wall-degrading enzymes (e.g., lyticase, zymolyase) to allow entry of the labeling reagents.

-

-

TUNEL Staining:

-

Use a commercial TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit.

-

Incubate the permeabilized cells with the TUNEL reaction mixture, which contains TdT enzyme and fluorescently labeled dUTP. The TdT enzyme adds the labeled nucleotides to the 3'-OH ends of fragmented DNA.

-

-

Microscopy:

-

Wash the cells and mount them on a microscope slide.

-

Observe the cells using a fluorescence microscope. Cells undergoing apoptosis will exhibit fluorescence, indicating DNA fragmentation.[9]

-

Potential Signaling Pathways and Cellular Targets

As the specific molecular target of this compound is unknown, this section provides a visual overview of common antifungal targets and a general workflow for mechanism of action studies.

References

- 1. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]

- 2. The Genus Cladosporium: A Prospective Producer of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cladospolide D, a new 12-membered macrolide antibiotic produced by Cladosporium sp. FT-0012 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kitasato-u.ac.jp [kitasato-u.ac.jp]

- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Methods to detect apoptotic-like cell death in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Cladospolide B: A Comprehensive Technical Guide on its Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cladospolide B is a naturally occurring 12-membered macrolide, a polyketide that has been isolated from various fungal species, notably from the genus Cladosporium. This technical guide provides an in-depth overview of the discovery, isolation, structural characterization, and known biological activities of this compound. Detailed experimental protocols for its isolation and for the assessment of its antimicrobial properties are provided. All available quantitative data on its biological efficacy are summarized in structured tables. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the experimental processes. While the complete mechanism of action of this compound is still under investigation, this document consolidates the current knowledge to support further research and development efforts.

Discovery and Sourcing

This compound was first identified as a metabolite from fungi of the genus Cladosporium. It has since been isolated from several species, including Cladosporium cladosporioides and Lambertella brunneola.[1] These fungi are ubiquitous in the environment and can be found in various ecosystems, from terrestrial plants to marine sponges. The production of this compound is a testament to the rich chemical diversity of fungal secondary metabolites.

Structural Characterization

The definitive structure of this compound was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Structure: (3Z,5S,6S,12S)-5,6-dihydroxy-12-methyl-1-oxacyclododec-3-en-2-one Molecular Formula: C₁₂H₂₀O₄ Molecular Weight: 228.28 g/mol

The structural elucidation process is a critical step in natural product chemistry. The workflow for a typical characterization of a novel compound like this compound is outlined below.

Spectroscopic Data

-

¹H NMR: Reveals the presence of olefinic protons, protons attached to carbons bearing hydroxyl groups, and aliphatic protons, including a characteristic methyl group.

-

¹³C NMR: Confirms the presence of 12 carbon atoms, including a lactone carbonyl, olefinic carbons, carbons attached to hydroxyl groups, and aliphatic carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the molecule, consistent with the molecular formula C₁₂H₂₀O₄.

Experimental Protocols

Isolation of this compound from Fungal Culture

The following is a generalized protocol for the isolation of this compound from a fungal culture, based on common practices for isolating fungal secondary metabolites.

Methodology:

-

Fungal Culture: A pure culture of a this compound-producing fungus (e.g., Cladosporium sp. IS384) is inoculated into a suitable liquid medium, such as Potato Dextrose Broth (PDB), and incubated under appropriate conditions (e.g., 25-28°C, 150 rpm) for a period of 14-21 days to allow for the production of secondary metabolites.

-

Extraction: The culture broth is separated from the mycelium by filtration. The filtrate is then extracted multiple times with an organic solvent such as ethyl acetate. The mycelium can also be extracted separately with the same solvent.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Fractionation and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

-

Purification: Fractions containing this compound are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

-

Structure Confirmation: The identity and purity of the isolated this compound are confirmed by NMR and MS analysis.

Antibacterial Activity Assay

The antibacterial activity of this compound against Enterococcus faecalis can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Inoculum Preparation: A fresh culture of Enterococcus faecalis (e.g., ATCC 29212) is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the different concentrations of this compound. The plate is then incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Antifungal Activity Assay

The antifungal activity of this compound against Helminthosporium oryzae (also known as Cochliobolus miyabeanus) can be assessed by measuring the inhibition of hyphal growth.

Methodology:

-

Culture Preparation: Helminthosporium oryzae is cultured on a suitable agar medium, such as Potato Dextrose Agar (PDA), until sufficient mycelial growth is observed.

-

Poisoned Food Technique: this compound is dissolved in a solvent and added to molten PDA at various concentrations. The amended agar is then poured into sterile Petri dishes.

-

Inoculation: A small plug of mycelium from the edge of an actively growing culture of H. oryzae is placed in the center of each agar plate.

-

Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for several days.

-

IC₅₀ Determination: The diameter of the fungal colony is measured in both the treated and control plates. The percentage of growth inhibition is calculated, and the IC₅₀ value (the concentration that inhibits 50% of the fungal growth) is determined.

Biological Activity and Quantitative Data

This compound has demonstrated notable antibacterial and antifungal properties. The available quantitative data from published studies are summarized below.

| Biological Activity | Test Organism | Parameter | Value | Reference |

| Antibacterial | Enterococcus faecalis ATCC 29212 | MIC | 0.31 µg/mL | [1] |

| Antifungal | Helminthosporium oryzae | IC₅₀ | 1 - 5 mg/mL |

Potential Applications and Future Directions

The potent antibacterial activity of this compound against Enterococcus faecalis, a bacterium known for its resistance to multiple antibiotics, suggests its potential as a lead compound for the development of new antibacterial agents. Further investigation into its mechanism of action is warranted to understand how it exerts its inhibitory effects.

While a molecular docking study has suggested a possible interaction between this compound and the human estrogen receptor alpha, this is a computational prediction and requires experimental validation to explore its potential in anticancer research. Currently, there is no direct experimental evidence of this compound's activity on specific signaling pathways such as STAT3. Future research should focus on in-depth mechanistic studies to elucidate its molecular targets and signaling pathways in various biological systems.

The following diagram illustrates a potential logical workflow for future research on this compound.

Conclusion

This compound is a fascinating natural product with significant, yet not fully explored, biological potential. Its discovery and characterization have laid the groundwork for further investigation into its therapeutic applications. This technical guide provides a solid foundation of the current knowledge, including detailed protocols and quantitative data, to aid researchers in the continued exploration of this promising molecule. Future studies focusing on its mechanism of action and in vivo efficacy are crucial next steps in unlocking the full potential of this compound in drug discovery and development.

References

Cladospolide B as a plant growth inhibitor without cellular damage

A Technical Whitepaper for Researchers in Plant Biology and Agricultural Science

Abstract

Cladospolide B, a 12-membered macrolide isolated from the fungus Cladosporium cladosporioides, has been identified as a promoter of plant root growth. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its biological activity, experimental evaluation, and the current gaps in knowledge regarding its mechanism of action and cellular effects. Contrary to some initial hypotheses, compelling evidence demonstrates that this compound enhances root elongation in lettuce seedlings, distinguishing it from its geometric isomer, Cladospolide A, which acts as a root growth inhibitor. This document serves as a resource for researchers, scientists, and drug development professionals interested in the potential applications of novel, naturally derived plant growth regulators.

Introduction

The quest for novel compounds that can modulate plant growth is a cornerstone of agricultural and botanical research. Such compounds, whether synthetic or naturally derived, hold the potential to enhance crop yields, improve stress tolerance, and provide insights into the fundamental processes of plant development. Fungi, as prolific producers of a vast array of secondary metabolites, represent a rich and largely untapped resource for the discovery of new plant growth regulators.

The genus Cladosporium is one of the most common and widespread groups of fungi, known to produce a diverse range of bioactive secondary metabolites.[1] These compounds exhibit a variety of biological activities, including antifungal, antibacterial, and cytotoxic effects.[2] Within this genus, Cladosporium cladosporioides has been identified as a source of several macrolides, including the cladospolides.[3][4]

This technical guide focuses specifically on this compound, a 12-membered macrolide with the chemical formula C₁₂H₂₀O₄.[5] While its isomer, Cladospolide A, has been shown to inhibit the root growth of lettuce seedlings, this compound exhibits the opposite and equally interesting effect: the promotion of root elongation.[3][4] This discovery positions this compound as a molecule of interest for further investigation into its potential as a plant growth stimulant.

This document will synthesize the available data on this compound's effects on plant growth, detail the experimental protocols used in its initial characterization, and present a clear overview of its known biological activities. It will also highlight the current limitations in our understanding, particularly the absence of data on its specific mechanism of action at the cellular and molecular levels and a formal assessment of its cytotoxicity in plant cells.

Biological Activity of this compound

The primary and most well-documented biological activity of this compound in the context of plant biology is its role as a promoter of root growth. This effect has been specifically observed in lettuce seedlings (Lactuca sativa).

Quantitative Data on Plant Growth Promotion

The seminal work by Hirota et al. (1985) provides the foundational quantitative data on the effects of this compound on lettuce seedling root growth. The table below summarizes these findings, presenting a direct comparison with its isomer, Cladospolide A, and a control.

| Compound | Concentration (ppm) | Average Root Length (mm) | % of Control | Biological Activity | Reference |

| Control | 0 | 10.5 | 100% | - | [3][4] |

| This compound | 100 | 15.8 | 150% | Root Growth Promoter | [3][4] |

| Cladospolide A | 100 | 2.1 | 20% | Root Growth Inhibitor | [3][4] |

Table 1: Effect of this compound and Cladospolide A on the Root Growth of Lettuce Seedlings.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and expansion of research findings. The following sections outline the key protocols employed in the initial studies of this compound.

Bioassay for Plant Growth Regulation

The primary method used to determine the plant growth regulatory activity of this compound was a bioassay using lettuce seedlings.

Organism: Lettuce (Lactuca sativa L. cv. Great Lakes) seedlings.

Procedure:

-

Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., ethanol or acetone) and then diluted with distilled water to the desired final concentrations. A control solution containing the same concentration of the solvent is also prepared.

-

Assay Setup:

-

A sheet of filter paper is placed in a petri dish.

-

The filter paper is moistened with a specific volume of the test solution or the control solution.

-

Ten lettuce seeds are placed on the filter paper in each petri dish.

-

-

Incubation: The petri dishes are incubated in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., 3 days).

-

Data Collection: After the incubation period, the length of the radicle (primary root) of each seedling is measured.

-

Analysis: The average root length for each treatment is calculated and compared to the average root length of the control group. The results are often expressed as a percentage of the control.

Isolation and Purification of this compound

The following is a general workflow for the isolation of this compound from a culture of Cladosporium cladosporioides.

Signaling Pathways and Mechanism of Action

Currently, there is a significant gap in the scientific literature regarding the specific signaling pathways and the molecular mechanism of action through which this compound promotes plant root growth. While it is known that plant growth regulators can influence hormonal balance and protein synthesis, the precise targets of this compound remain to be elucidated.[6]

The diagram below illustrates a hypothetical and generalized plant hormone signaling pathway that could be influenced by a growth-promoting compound. It is important to note that the involvement of any of these specific components in the action of this compound has not been experimentally verified.

Future Research Directions:

-

Receptor Identification: Identifying the cellular receptor(s) for this compound is a critical first step.

-

Transcriptomic and Proteomic Analyses: Studying the changes in gene and protein expression in plant roots treated with this compound would provide insights into the downstream pathways affected.

-

Hormone Quantification: Measuring the levels of key plant hormones, such as auxins, gibberellins, and cytokinins, in response to this compound treatment could reveal its impact on hormonal homeostasis.

Cellular Effects and Cytotoxicity

A key aspect of evaluating any new bioactive compound is to determine its effect on cellular health and viability. At present, there are no published studies that have specifically investigated the cytotoxicity of this compound in plant cells. While some secondary metabolites from other Cladosporium species have demonstrated cytotoxic effects in various (non-plant) cell lines, it is not possible to extrapolate these findings to this compound and its specific effects on plant cells.[2]

The workflow for a standard plant cell cytotoxicity assay is outlined below. Such an experiment would be essential to address the question of whether this compound promotes growth without causing cellular damage.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound | C12H20O4 | CID 11958189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Growth regulator herbicides | Herbicide mode of action and sugarbeet injury symptoms [extension.umn.edu]

Cladospolide B: An In-Depth Technical Guide on its Antibacterial Activity Against Enterococcus faecalis

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enterococcus faecalis poses a significant challenge in clinical settings due to its intrinsic and acquired resistance to a wide range of antibiotics. The search for novel antimicrobial agents is therefore a critical area of research. This technical guide focuses on the reported antibacterial activity of Cladospolide B, a macrolide isolated from the endophytic fungus Cladosporium sp., against Enterococcus faecalis. While publicly available data is currently limited to a single reported Minimum Inhibitory Concentration (MIC) value, this document aims to provide a comprehensive overview of this finding, alongside standardized experimental protocols relevant to the assessment of antibacterial activity. This guide serves as a foundational resource for researchers interested in exploring the potential of this compound as a therapeutic agent against E. faecalis.

Introduction to this compound and Enterococcus faecalis

This compound is a naturally occurring 12-membered macrolide produced by various species of the fungus Cladosporium. Macrolides are a class of antibiotics characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. They are known to inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit.

Enterococcus faecalis is a Gram-positive, facultative anaerobic bacterium that is a common commensal in the gastrointestinal tracts of humans. However, it is also a leading cause of nosocomial infections, including urinary tract infections, bacteremia, and endocarditis. The bacterium's robust nature and its ability to acquire resistance genes make infections particularly difficult to treat.

Quantitative Data on Antibacterial Activity

Currently, the publicly available quantitative data on the antibacterial activity of this compound against Enterococcus faecalis is limited. A 2022 review article on natural products from the genus Cladosporium reported a Minimum Inhibitory Concentration (MIC) value for this compound against Enterococcus faecalis ATCC 29212. It is important to note that the primary source cited for this data focuses on the isolation of other compounds and their antioxidant properties, and the antibacterial data for this compound could not be independently verified in the abstract of the cited work.

| Compound | Bacterial Strain | MIC (µg/mL) | Source |

| This compound | Enterococcus faecalis ATCC 29212 | 0.31 | Hou et al., 2022 (citing Fadhillah et al., 2019) |

Detailed Experimental Protocols

While the specific experimental details for the reported MIC value of this compound against E. faecalis are not available in the public domain, this section outlines a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound against E. faecalis, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method for determining the MIC is the broth microdilution assay.

Materials:

-

Enterococcus faecalis strain (e.g., ATCC 29212)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound

-

Dimethyl sulfoxide (DMSO) for dissolving the compound

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation:

-

Aseptically pick 3-5 well-isolated colonies of E. faecalis from an overnight culture on a non-selective agar plate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Preparation and Serial Dilution:

-

Prepare a stock solution of this compound in DMSO.

-

Perform a two-fold serial dilution of the this compound stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Optionally, read the absorbance at 600 nm using a microplate reader to aid in determining the inhibition of growth.

-

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

-

Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

-

Spot-plate the aliquot onto a non-selective agar plate (e.g., Tryptic Soy Agar).

-

Incubate the agar plate at 35°C ± 2°C for 18-24 hours.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Proposed Mechanism of Action (General for Macrolides)

As a macrolide, this compound is hypothesized to inhibit bacterial protein synthesis. The following diagram illustrates this general mechanism.

Caption: General mechanism of action for macrolide antibiotics.

Future Directions and Conclusion

The reported potent in vitro activity of this compound against Enterococcus faecalis warrants further investigation. Key future research directions should include:

-

Verification of the MIC value: Independent verification of the reported MIC of 0.31 µg/mL is crucial.

-

Spectrum of Activity: Testing this compound against a broader panel of clinical isolates of E. faecalis, including vancomycin-resistant enterococci (VRE).

-

Mechanism of Action Studies: Elucidating the precise molecular interactions between this compound and the E. faecalis ribosome.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of E. faecalis infection.

-

Toxicity Studies: Assessing the cytotoxic profile of this compound against mammalian cell lines.

Methodological & Application

Application Notes and Protocols for the Enantioselective Total Synthesis of (−)-Cladospolide B

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective total synthesis of the natural product (−)-cladospolide B. The methodologies outlined are based on two prominent synthetic routes: a de novo asymmetric synthesis and a chemoenzymatic approach. These protocols are intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and drug development.

(−)-Cladospolide B is a 12-membered macrolide that has garnered interest due to its biological activities. Its stereochemically dense structure presents a significant synthetic challenge, and the successful total syntheses have employed a range of modern asymmetric reactions.

De Novo Asymmetric Synthesis of (−)-Cladospolide B

This synthetic route, developed by Xing and O'Doherty, employs a convergent strategy starting from 1-nonyne. Key transformations include an alkyne zipper reaction, a Noyori asymmetric ynone reduction, and a diastereoselective Sharpless dihydroxylation to establish the required stereocenters.[1][2][3]

Synthetic Workflow

The overall synthetic strategy is depicted below. The synthesis begins with the functionalization of a long-chain alkyne, followed by the stereoselective introduction of hydroxyl groups and subsequent macrolactonization.

Caption: De Novo Asymmetric Synthesis Workflow for (−)-Cladospolide B.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Enantiomeric/Diastereomeric Ratio |

| Noyori Asymmetric Ynone Reduction | Ynone Intermediate | Propargyl Alcohol | RuCl₂(S)-BINAP, H₂, EtOH | 95 | 98% ee |

| Sharpless Asymmetric Dihydroxylation | Dienoate Intermediate | Diol Intermediate | AD-mix-β, t-BuOH/H₂O | 85 | >20:1 dr |

| Macrolactonization | Seco-acid Intermediate | Protected Cladospolide B | Yamaguchi Reagent, DMAP, Toluene | 75 | - |

| Final Deprotection | Protected this compound | (−)-Cladospolide B | HF·Py, Pyridine, THF | 92 | - |

Experimental Protocols

1. Noyori Asymmetric Ynone Reduction

This protocol describes the enantioselective reduction of a ynone to the corresponding propargyl alcohol, establishing a key stereocenter.

-

Materials: Ynone substrate, RuCl₂[(S)-BINAP], Ethanol (degassed), Hydrogen gas.

-

Procedure:

-

A solution of the ynone substrate in degassed ethanol is prepared in a high-pressure vessel.

-

The catalyst, RuCl₂[(S)-BINAP] (0.1 mol%), is added under an inert atmosphere.

-

The vessel is charged with hydrogen gas to a pressure of 10 atm.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired propargyl alcohol.

-

2. Sharpless Asymmetric Dihydroxylation

This procedure details the diastereoselective dihydroxylation of a dienoate to install the C4 and C5 stereocenters.

-

Materials: Dienoate substrate, AD-mix-β, tert-butanol, Water, Methanesulfonamide.

-

Procedure:

-

A mixture of tert-butanol and water (1:1) is cooled to 0 °C.

-

AD-mix-β and methanesulfonamide are added to the cooled solvent and stirred until dissolved.

-

The dienoate substrate is added to the reaction mixture at 0 °C.

-

The reaction is stirred vigorously at 0 °C for 12-18 hours.

-

The reaction is quenched by the addition of sodium sulfite.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography.

-

Chemoenzymatic Total Synthesis of (−)-Cladospolide B

This approach, reported by Banwell and Loong, utilizes a chemoenzymatic strategy to generate key chiral building blocks. The synthesis features a ring-closing metathesis (RCM) to construct a ten-membered lactone intermediate, which is then elaborated to the final 12-membered macrolide.[4][5]

Synthetic Workflow

The chemoenzymatic synthesis follows a distinct pathway, leveraging enzymatic reactions and metathesis for ring formation.

Caption: Chemoenzymatic Synthesis Workflow for (−)-Cladospolide B.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Notes |

| Ring-Closing Metathesis | Diene Precursor | 10-Membered Lactone | Grubbs' 2nd Generation Catalyst, CH₂Cl₂, reflux | 70 | Formation of a 10-membered ring |

| Yamaguchi Lactonization | Seco-acid Intermediate | 12-Membered Macrolide | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP, Toluene | 65 | Formation of the 12-membered ring |

| Photoisomerization | E-isomer of this compound | (−)-Cladospolide B (Z-isomer) | Benzene, UV irradiation | 40 | Conversion to the natural isomer |

Experimental Protocols

1. Ring-Closing Metathesis (RCM)

This protocol outlines the formation of the 10-membered lactone intermediate via RCM.

-

Materials: Diene substrate, Grubbs' 2nd generation catalyst, Dichloromethane (anhydrous and degassed).

-

Procedure:

-

A solution of the diene substrate in anhydrous, degassed dichloromethane is prepared under an argon atmosphere.

-

A solution of Grubbs' 2nd generation catalyst (5 mol%) in dichloromethane is added to the substrate solution.

-

The reaction mixture is heated to reflux for 4-6 hours.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

Upon completion, the solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel to yield the 10-membered lactone.

-

2. Yamaguchi Lactonization

This procedure describes the macrolactonization to form the 12-membered ring of the cladospolide core.

-

Materials: Seco-acid substrate, 2,4,6-Trichlorobenzoyl chloride, Triethylamine, 4-(Dimethylamino)pyridine (DMAP), Toluene (anhydrous).

-

Procedure:

-

To a solution of the seco-acid in anhydrous toluene at room temperature is added triethylamine, followed by 2,4,6-trichlorobenzoyl chloride.

-

The mixture is stirred for 2 hours at room temperature.

-

The resulting solution is then added dropwise via syringe pump over a period of 6 hours to a solution of DMAP in anhydrous toluene at 90 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 12 hours at 90 °C.

-

The reaction is cooled to room temperature, diluted with ethyl acetate, and washed sequentially with saturated aqueous sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to afford the 12-membered macrolide.

-

Conclusion

The enantioselective total synthesis of (−)-cladospolide B has been successfully achieved through multiple elegant strategies. The de novo asymmetric synthesis provides a highly stereocontrolled route, while the chemoenzymatic approach offers an alternative pathway that leverages the selectivity of enzymes and the power of metathesis. These detailed protocols and data provide a valuable resource for chemists engaged in the synthesis of complex natural products and the development of novel therapeutic agents.

References

- 1. De novo asymmetric synthesis of this compound-D: structural reassignment of cladospolide D via the synthesis of its enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. A chemoenzymatic total synthesis of the undecenolide (−)-cladospolide B via a mid-stage ring-closing metathesis and a late-stage photo-rearrangement of the E-isomer - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. A chemoenzymatic total synthesis of the undecenolide (-)-cladospolide B via a mid-stage ring-closing metathesis and a late-stage photo-rearrangement of the E-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Sharpless Asymmetric Dihydroxylation in the Enantioselective Synthesis of Cladospolide B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cladospolide B, a naturally occurring macrolide, has garnered significant interest within the scientific community due to its potential biological activities. The total synthesis of this compound presents a considerable challenge, particularly in establishing the correct stereochemistry of its chiral centers. The Sharpless asymmetric dihydroxylation has emerged as a pivotal reaction in several synthetic routes, enabling the efficient and highly stereoselective introduction of a vicinal diol moiety, a key structural feature of the target molecule. This application note details the use of the Sharpless asymmetric dihydroxylation in the synthesis of this compound, providing comprehensive experimental protocols and quantitative data derived from key publications in the field.

Core Principle of Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective conversion of a prochiral alkene to a chiral diol.[1] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a dihydroquinine (DHQ) or dihydroquinidine (DHQD) derivative, and a stoichiometric co-oxidant to regenerate the osmium catalyst. The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of either enantiomer of the diol with high enantiomeric excess.[1]

Application in this compound Synthesis

In the total synthesis of this compound, the Sharpless asymmetric dihydroxylation is strategically employed to install the C-4 and C-5 stereocenters of the macrolide backbone. This key transformation is typically performed on an advanced intermediate containing a carbon-carbon double bond at the desired position.

Experimental Workflow

Caption: Workflow for the synthesis of this compound featuring the Sharpless asymmetric dihydroxylation.

Quantitative Data Summary

The following table summarizes the quantitative data for the Sharpless asymmetric dihydroxylation step in a representative synthesis of a this compound precursor.

| Reference | Substrate | Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| Pandey, S. K.; Kumar, P. Tetrahedron Lett.2005 , 46, 6625-6627. | (E)-Undec-2-enoic acid derivative | AD-mix-β | t-BuOH/H₂O (1:1) | 12 | 0 to rt | 85 | >98 |

Detailed Experimental Protocols

The following protocols are adapted from the literature and provide a detailed methodology for the Sharpless asymmetric dihydroxylation in the context of this compound synthesis.

Protocol 1: Sharpless Asymmetric Dihydroxylation of an (E)-Undec-2-enoic acid derivative

This protocol is based on the synthesis reported by Pandey and Kumar.

Materials:

-

(E)-Undec-2-enoic acid derivative (1.0 equiv)

-

AD-mix-β (1.4 g per mmol of substrate)

-

tert-Butanol (t-BuOH)

-

Water (deionized)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the (E)-undec-2-enoic acid derivative in a 1:1 mixture of t-BuOH and water at 0 °C, add AD-mix-β.

-

Allow the reaction mixture to warm to room temperature and stir vigorously for 12 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of solid sodium sulfite.

-

Stir the mixture for an additional 1 hour at room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired chiral diol.

Reaction Mechanism Overview

The catalytic cycle of the Sharpless asymmetric dihydroxylation is a well-established process.

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

The reaction is initiated by the formation of a complex between osmium tetroxide and the chiral ligand. This complex then undergoes a [3+2] cycloaddition with the alkene substrate to form a cyclic osmylate ester.[1] The facial selectivity of this addition is directed by the chiral ligand. Subsequent hydrolysis of the osmylate ester liberates the desired chiral diol and a reduced osmium species. The co-oxidant then regenerates the osmium tetroxide, allowing the catalytic cycle to continue.[1]

Conclusion

The Sharpless asymmetric dihydroxylation is a highly effective and reliable method for establishing the key vicinal diol stereochemistry in the total synthesis of this compound. The commercially available AD-mix reagents, coupled with well-established protocols, provide a practical and efficient means to access the desired chiral building blocks with excellent enantioselectivity. This powerful transformation continues to be a valuable tool for chemists engaged in the synthesis of complex natural products and medicinally relevant molecules.

References

Application Notes and Protocols for the Analysis of Cladospolide B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cladospolide B is a 12-membered macrolide, a class of polyketide natural products known for their diverse biological activities. First isolated from Cladosporium cladosporioides, this compound and its analogs are of interest to researchers in natural product chemistry, medicinal chemistry, and drug development due to their potential as antifungal and plant growth-regulating agents. Accurate structural elucidation and characterization are paramount for understanding its mechanism of action and for any future synthetic or semi-synthetic derivatization efforts. This document provides detailed application notes and standardized protocols for the comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Structural and Physicochemical Data of this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₂₀O₄ | [1] |

| Molecular Weight | 228.28 g/mol | [1] |

| IUPAC Name | (3Z,5S,6S,12S)-5,6-dihydroxy-12-methyl-1-oxacyclododec-3-en-2-one | [1] |

| CAS Number | 96443-55-9 | [1] |

| Appearance | Colorless oil or amorphous powder | [2] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments is essential to unambiguously assign all proton and carbon signals and to determine the relative stereochemistry of the molecule.

¹H and ¹³C NMR Data

The following table represents the expected ¹H and ¹³C NMR chemical shifts for this compound, based on published data for related structures and general values for similar functional groups. The exact chemical shifts can vary slightly depending on the solvent and concentration used.

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |

| 1 | ~165.0 (C=O) | - |

| 2 | ~122.0 (CH) | ~5.9 (d, J = 11.5) |

| 3 | ~145.0 (CH) | ~6.8 (dd, J = 11.5, 8.0) |

| 4 | ~72.0 (CH) | ~4.5 (m) |

| 5 | ~74.0 (CH) | ~3.8 (m) |

| 6 | ~35.0 (CH₂) | ~1.6 (m), 1.5 (m) |

| 7 | ~25.0 (CH₂) | ~1.4 (m), 1.3 (m) |

| 8 | ~28.0 (CH₂) | ~1.5 (m), 1.4 (m) |

| 9 | ~30.0 (CH₂) | ~1.6 (m), 1.5 (m) |

| 10 | ~38.0 (CH₂) | ~1.7 (m), 1.6 (m) |

| 11 | ~78.0 (CH) | ~5.1 (m) |

| 12 | ~21.0 (CH₃) | ~1.2 (d, J = 6.5) |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRESIMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide valuable structural information, confirming the connectivity of atoms within the molecule.

High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 229.1434 | 229.1431 |

| [M+Na]⁺ | 251.1254 | 251.1252 |

| [M+K]⁺ | 267.0993 | 267.0991 |

Experimental Protocols

NMR Spectroscopy Protocol

This protocol outlines the steps for acquiring a comprehensive set of NMR spectra for the structural elucidation of this compound.

1. Sample Preparation:

-

Weigh 5-10 mg of purified this compound.

-

Dissolve the sample in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for this type of compound.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Setup and Data Acquisition:

-

Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.

-

Tune and shim the probe for the specific sample and solvent.

-

Acquire the following spectra at a constant temperature (e.g., 298 K):

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the range of -1 to 10 ppm, and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary compared to the ¹H spectrum. A spectral width of 0 to 200 ppm is typically sufficient.

-

DEPT-135: Differentiate between CH, CH₂, and CH₃ signals.

-

2D COSY (Correlation Spectroscopy): Identify proton-proton scalar couplings (e.g., H-2 to H-3, H-4 to H-5).

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlate directly bonded proton and carbon atoms.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the overall carbon skeleton and the position of functional groups.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry.

-

3. Data Processing and Analysis:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs). This includes Fourier transformation, phase correction, baseline correction, and calibration to the internal standard.

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the coupling constants (J-values) in the ¹H NMR spectrum to deduce dihedral angles and connectivity.

-

Systematically analyze the 2D spectra to build the molecular structure fragment by fragment.

Mass Spectrometry Protocol

This protocol describes the general procedure for the analysis of this compound using LC-HRESIMS.

1. Sample Preparation:

-

Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

For LC-MS analysis, dilute the stock solution to a similar concentration in the initial mobile phase.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

2. LC-MS Instrument Setup and Data Acquisition:

-

Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

LC Method:

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A suitable gradient from a low to a high percentage of mobile phase B should be developed to ensure good separation and peak shape.

-

Flow Rate: Typical flow rates are 0.2-0.5 mL/min for HPLC and 0.3-0.6 mL/min for UHPLC.

-

Injection Volume: 1-10 µL.

-

-

Mass Spectrometer Method:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for this class of compounds.

-

Mass Range: Scan a mass range that includes the expected molecular ions (e.g., m/z 100-500).

-

Data Acquisition: Acquire full scan data for accurate mass measurement. For structural confirmation, perform tandem MS (MS/MS) experiments using collision-induced dissociation (CID) on the precursor ions of interest ([M+H]⁺, [M+Na]⁺).

-

3. Data Processing and Analysis:

-

Process the data using the instrument's software.

-

Determine the accurate mass of the molecular ions and calculate the elemental composition.

-

Analyze the fragmentation pattern from the MS/MS spectra to confirm the structure of this compound.

Visualized Workflows and Pathways

The following diagrams illustrate the logical workflow for the analysis and a conceptual representation of the structural elucidation process.

Caption: Experimental workflow for the analysis of this compound.

Caption: Logical relationships in the structural elucidation of this compound.

References

Cladospolide B: A Promising Fungal Metabolite for Novel Antibiotic Development

For Immediate Release

[City, State] – [Date] – Cladospolide B, a 12-membered macrolide produced by the fungus Cladosporium cladosporioides, is emerging as a significant lead compound in the urgent search for novel antibiotics. With its potent antibacterial activity against clinically relevant pathogens, this natural product presents a promising scaffold for the development of new drugs to combat the growing threat of antimicrobial resistance. This application note provides a comprehensive overview of this compound, including its antibacterial spectrum, potential mechanism of action, and protocols for its isolation and evaluation.

Introduction

The relentless rise of antibiotic-resistant bacteria necessitates the discovery and development of new antimicrobial agents with novel mechanisms of action. Fungi have historically been a rich source of antibiotics, and the genus Cladosporium is known to produce a diverse array of bioactive secondary metabolites. This compound, first isolated in 1985, is a polyketide macrolide that has demonstrated notable antibacterial properties, positioning it as a valuable starting point for medicinal chemistry efforts to generate next-generation antibiotics.

Antibacterial Activity

This compound has shown significant inhibitory activity, particularly against Gram-positive bacteria. A key finding is its potent activity against Enterococcus faecalis, a bacterium notorious for causing hospital-acquired infections, with a reported Minimum Inhibitory Concentration (MIC) of 0.31 μg/mL[1]. Further studies on a mixture of related compounds including this compound have demonstrated a broader spectrum of activity against a panel of both Gram-positive and Gram-negative bacteria, with MIC values ranging from 3.13 to 25.0 μM.

Table 1: Antibacterial Activity of this compound and Related Compounds

| Bacterium | Compound | MIC |

| Enterococcus faecalis ATCC 29212 | This compound | 0.31 μg/mL[1] |

| Bacillus cereus | Dendrodolide Mix (incl. This compound) | 3.13 - 25.0 μM |

| Tetragenococcus halophilus | Dendrodolide Mix (incl. This compound) | 3.13 - 25.0 μM |

| Staphylococcus epidermidis | Dendrodolide Mix (incl. This compound) | 3.13 - 25.0 μM |

| Staphylococcus aureus | Dendrodolide Mix (incl. This compound) | 3.13 - 25.0 μM |

| Escherichia coli | Dendrodolide Mix (incl. This compound) | 3.13 - 25.0 μM |

| Pseudomonas putida | Dendrodolide Mix (incl. This compound) | 3.13 - 25.0 μM |

| Nocardia brasiliensis | Dendrodolide Mix (incl. This compound) | 3.13 - 25.0 μM |

| Vibrio parahaemolyticus | Dendrodolide Mix (incl. This compound) | 3.13 - 25.0 μM |

Mechanism of Action

As a macrolide, this compound is presumed to exert its antibacterial effect by inhibiting bacterial protein synthesis. This class of antibiotics typically binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of polypeptide chain elongation. While direct experimental evidence for this compound's specific binding site and mechanism is still under investigation, its structural similarity to other 12-membered macrolides supports this hypothesis. Further studies are warranted to elucidate the precise molecular interactions with the bacterial ribosome, which could inform the design of more potent derivatives.

Figure 1: Hypothesized mechanism of action for this compound.

Cytotoxicity Profile

Preliminary data on compounds structurally related to this compound, such as Sporiolides A and B, indicate potential cytotoxic effects. Sporiolide A and B exhibited cytotoxicity against murine lymphoma L1210 cells with IC50 values of 0.13 and 0.81 μg/mL, respectively. The cytotoxicity of pure this compound against a panel of human cancer cell lines (e.g., HeLa, HepG2, MCF-7) and normal cell lines is a critical area for further investigation to determine its therapeutic index and potential for safe in vivo application.

Table 2: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 |

| Sporiolide A | Murine Lymphoma L1210 | 0.13 μg/mL |

| Sporiolide B | Murine Lymphoma L1210 | 0.81 μg/mL |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a general guideline based on the originally reported isolation of this compound from Cladosporium cladosporioides[2]. Optimization may be required depending on the specific fungal strain and culture conditions.

Figure 2: General workflow for the isolation and purification of this compound.

1. Fungal Culture:

-

Inoculate Cladosporium cladosporioides into a suitable liquid fermentation medium.

-

Incubate the culture under appropriate conditions (e.g., 25-28°C, 150-200 rpm) for 14-21 days to allow for the production of secondary metabolites.

2. Extraction:

-

Separate the mycelium from the culture broth by filtration.

-

Extract the culture filtrate with an equal volume of ethyl acetate three times.

-

Extract the mycelial mass with methanol, followed by partitioning the methanol extract with ethyl acetate.

-

Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

3. Chromatographic Purification:

-

Subject the crude extract to open column chromatography on a reversed-phase silica gel (ODS) column.

-

Elute the column with a stepwise gradient of methanol in water.

-

Monitor the fractions by thin-layer chromatography (TLC) and pool fractions containing compounds with similar Rf values.

-

Subject the fractions containing this compound to preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water mixture) to yield pure this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against a panel of bacteria can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Bacterial Inoculum:

-

Grow bacterial strains overnight in appropriate broth media (e.g., Mueller-Hinton Broth).

-

Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

2. Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in broth medium in a 96-well microtiter plate to obtain a range of test concentrations.

3. Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Include positive (bacteria and medium) and negative (medium only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

4. Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound against human cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Seeding:

-

Seed human cell lines (e.g., HeLa, HepG2, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

2. Compound Treatment:

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

3. MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

4. Formazan Solubilization and Absorbance Measurement:

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Calculation of IC50:

-

The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log of the compound concentration.

Future Directions

This compound represents a compelling starting point for the development of new antibiotics. Future research should focus on:

-

Comprehensive Antibacterial Profiling: Determining the MIC of pure this compound against a broad panel of clinically important and drug-resistant bacteria.

-

Mechanism of Action Studies: Elucidating the specific molecular target and mechanism of action of this compound to guide rational drug design.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to improve potency, broaden the antibacterial spectrum, and reduce cytotoxicity.

-